6-Bromo-3-methoxy-2-propoxybenzaldehyde
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Overview
Description
6-Bromo-3-methoxy-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzaldehyde, featuring bromine, methoxy, and propoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-2-propoxybenzaldehyde typically involves the bromination of 3-methoxy-2-propoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-2-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 6-Bromo-3-methoxy-2-propoxybenzoic acid.
Reduction: 6-Bromo-3-methoxy-2-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-methoxy-2-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxy-2-propoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime
Uniqueness
6-Bromo-3-methoxy-2-propoxybenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and propoxy groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H13BrO3 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
6-bromo-3-methoxy-2-propoxybenzaldehyde |
InChI |
InChI=1S/C11H13BrO3/c1-3-6-15-11-8(7-13)9(12)4-5-10(11)14-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
PQSPUZKIXRSOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1C=O)Br)OC |
Origin of Product |
United States |
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